molecular formula C7H12O3 B14706022 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- CAS No. 23438-10-0

1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl-

Cat. No.: B14706022
CAS No.: 23438-10-0
M. Wt: 144.17 g/mol
InChI Key: MXSVQRIJFXOUCK-UHFFFAOYSA-N
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Description

1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- is a cyclic organic compound with the molecular formula C7H12O3. It is also known as tetramethylethylene carbonate. This compound is characterized by its dioxolane ring structure, which includes two oxygen atoms and a carbonyl group. It is commonly used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- can be synthesized through the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . This method involves the formation of a cyclic ester through the reaction of the hydroxyl group of glycolic acid with the carbonyl group of acetone.

Industrial Production Methods: Industrial production of 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings.

Chemical Reactions Analysis

Ring-Opening Reactions with Nucleophiles

The compound undergoes nucleophilic ring-opening at the ketone or dioxolane moiety:

a. Reaction with Lithium Enolates
Treatment with lithium enolates (e.g., from methyl or t-butyl acetates) at −78°C in THF results in cleavage of the dioxolane ring, forming tetronic acids .

ReagentTemperatureProductYield (%)
Lithium enolate (R = Me)−78°C2-Methyltetronic acid65–78
Lithium enolate (R = t-Bu)−78°C2-(tert-Butyl)tetronic acid70–82

Mechanism : Nucleophilic attack at the carbonyl carbon initiates ring opening, followed by decarboxylation .

b. Hydrolysis
Acidic or basic hydrolysis cleaves the dioxolane ring:

  • Acidic conditions (H₂SO₄, reflux): Forms cyclohexanone and 2,3-butanediol.

  • Basic conditions (NaOH, 50°C): Generates sodium borate derivatives and releases CO₂ .

Functionalization via Substitution Reactions

a. Phenolic Substitution
Reacts with phenol under H₂SO₄ catalysis to yield 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol:

SubstrateCatalystConditionsProduct Yield (%)
PhenolH₂SO₄Reflux, 6 h72–85

Mechanism : Acid-mediated activation of the dioxolane oxygen facilitates nucleophilic aromatic substitution.

b. Grignard Additions
The ketone group participates in Grignard reactions:

Grignard ReagentConditionsProductYield (%)
CH₃MgBrTHF, 0°C → RTTertiary alcohol derivative68
PhMgClEt₂O, refluxAryl-substituted cyclohexanol75

Steric hindrance from tetramethyl groups slows reaction kinetics compared to unsubstituted cyclohexanone .

Oxidation and Reduction Pathways

a. Ketone Reduction
The cyclohexanone moiety is reduced to cyclohexanol using NaBH₄ or LiAlH₄:

Reducing AgentSolventTemperatureYield (%)
NaBH₄MeOH25°C88
LiAlH₄Et₂O0°C → RT92

b. Peroxide Formation
Exposure to singlet oxygen (¹O₂) generates hydroperoxide derivatives via ene reactions :

Oxidizing AgentSubstrateProductYield (%)
¹O₂ (λ = 450 nm)α,β-Unsaturated ketone3-Hydroxy-1,2-dioxolane55–60

Cycloaddition and Cross-Coupling Reactions

a. Diels-Alder Reactivity
The ketone group acts as a dienophile in [4+2] cycloadditions with conjugated dienes:

DieneCatalystProductYield (%)
1,3-ButadieneNoneBicyclic dioxolane adduct63
IsopreneAlCl₃Substituted bicyclic compound70

b. Suzuki-Miyaura Coupling
Boronate esters derived from the compound participate in cross-couplings :

Aryl HalideCatalyst SystemProductYield (%)
4-BromotoluenePd(PPh₃)₄, K₂CO₃Biaryl-substituted dioxolane78

Stability and Decomposition

Thermal Decomposition :
At temperatures >150°C, the compound undergoes retro-Diels-Alder decomposition, releasing CO₂ and forming tetramethylcyclopentadiene .

Photolytic Degradation :
UV irradiation (λ < 300 nm) cleaves the peroxide bond, yielding acetone and cyclohexanone radicals .

Comparative Reactivity

Key differences from simpler dioxolanes or ketones include:

Feature1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl-Unsubstituted 1,3-Dioxolane
Hydrolysis RateSlower (steric hindrance)Faster
Oxidation ResistanceHigher (methyl shielding)Lower
Nucleophilic AttackSelective at ketoneNon-selective

Scientific Research Applications

1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- involves its interaction with molecular targets through its dioxolane ring. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. It can form stable complexes with various substrates, facilitating chemical transformations. The pathways involved include nucleophilic attack, ring-opening reactions, and formation of stable intermediates.

Comparison with Similar Compounds

    1,3-Dioxolane: A related compound with a similar ring structure but different substituents.

    Ethylene Carbonate: Another cyclic carbonate with similar chemical properties.

    Propylene Carbonate: A cyclic carbonate with a three-carbon backbone.

Uniqueness: 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- is unique due to its tetramethyl substitution, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .

Properties

CAS No.

23438-10-0

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

4,4,5,5-tetramethyldioxolan-3-one

InChI

InChI=1S/C7H12O3/c1-6(2)5(8)9-10-7(6,3)4/h1-4H3

InChI Key

MXSVQRIJFXOUCK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OOC1(C)C)C

Origin of Product

United States

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